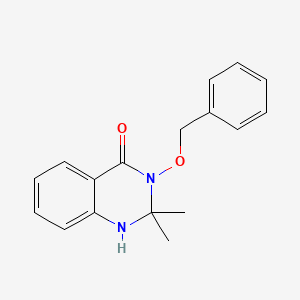![molecular formula C23H18BrNO5 B11052019 N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11052019.png)
N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide is a chemical compound with the following structure:
Structure: C22H16BrNO5
This compound belongs to the class of benzodioxin derivatives and contains both a benzodioxin ring and a phenoxyacetamide group. The presence of the bromophenylcarbonyl moiety adds further complexity to its structure .
Preparation Methods
Synthetic Routes: The synthetic routes for N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide involve the coupling of appropriate precursors. One common method is the Suzuki–Miyaura coupling, which utilizes boron reagents. The reaction proceeds as follows:
Suzuki–Miyaura Coupling:
Industrial Production Methods: While specific industrial production methods may not be widely documented for this compound, academic research often informs industrial processes. Researchers and pharmaceutical companies may optimize the synthetic route for large-scale production.
Chemical Reactions Analysis
N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The bromophenyl group can undergo substitution reactions.
Other Transformations: Depending on the reaction conditions, it may participate in other transformations.
Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions would vary accordingly.
Scientific Research Applications
This compound finds applications in several scientific fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biology: It may serve as a tool compound for studying cellular processes or specific targets.
Chemical Biology: Investigations into its interactions with proteins, enzymes, or nucleic acids.
Industry: It could be used as a precursor for the synthesis of other compounds.
Mechanism of Action
The precise mechanism by which N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide with related molecules. Its uniqueness may lie in its specific combination of functional groups and structural features.
Remember that this compound’s properties and applications are continually explored, and new findings may emerge over time.
Properties
Molecular Formula |
C23H18BrNO5 |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H18BrNO5/c24-16-8-6-15(7-9-16)23(27)18-12-20-21(29-11-10-28-20)13-19(18)25-22(26)14-30-17-4-2-1-3-5-17/h1-9,12-13H,10-11,14H2,(H,25,26) |
InChI Key |
KYWODMVWNMDYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-nitro-1-(propan-2-yl)-4-(thiophen-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11051951.png)
![3,3'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid](/img/structure/B11051952.png)


![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051975.png)
![2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B11051978.png)
![2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-(1H-pyrrol-1-yl)pyridine-3-carbonitrile](/img/structure/B11051984.png)
![3-(4-Chlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052001.png)
![3-(2,3-difluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052004.png)
![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B11052010.png)


![5-hexyl-3-(4-methoxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11052046.png)
